Cas no 2171708-53-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid)

2-{2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a flexible linker with an amide backbone, facilitating efficient incorporation into peptide chains while maintaining compatibility with solid-phase synthesis protocols. The Fmoc group ensures selective deprotection under mild basic conditions, minimizing side reactions. This compound is particularly useful for introducing tailored spacers or functional handles in peptide design, enabling precise modifications for bioconjugation or structural studies. Its high purity and stability make it suitable for demanding synthetic workflows, including the preparation of complex peptidomimetics or labeled peptides for biochemical research.
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid structure
2171708-53-3 structure
商品名:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid
CAS番号:2171708-53-3
MF:C23H25N3O6
メガワット:439.461106061935
CID:6385819
PubChem ID:165513892

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid
    • EN300-1503143
    • 2171708-53-3
    • 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
    • インチ: 1S/C23H25N3O6/c1-2-19(22(30)25-11-20(27)24-12-21(28)29)26-23(31)32-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,24,27)(H,25,30)(H,26,31)(H,28,29)
    • InChIKey: FRYXAKYROSPMLS-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(NCC(NCC(=O)O)=O)=O)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 439.17433553g/mol
  • どういたいしつりょう: 439.17433553g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 677
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 134Ų

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1503143-100mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
100mg
$678.0 2023-09-27
Enamine
EN300-1503143-1.0g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
1g
$0.0 2023-06-05
Enamine
EN300-1503143-5000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
5000mg
$2235.0 2023-09-27
Enamine
EN300-1503143-1000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
1000mg
$770.0 2023-09-27
Enamine
EN300-1503143-10000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
10000mg
$3315.0 2023-09-27
Enamine
EN300-1503143-50mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
50mg
$647.0 2023-09-27
Enamine
EN300-1503143-500mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
500mg
$739.0 2023-09-27
Enamine
EN300-1503143-2500mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
2500mg
$1509.0 2023-09-27
Enamine
EN300-1503143-250mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetamido}acetic acid
2171708-53-3
250mg
$708.0 2023-09-27

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acid 関連文献

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetamido}acetic acidに関する追加情報

Compound 2171708-53-3: A Comprehensive Overview

The compound with CAS number 2171708-53-3, also known as 2-{2-[({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido]acetamido}acetic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a butanamide moiety, and multiple acetamide functionalities. The Fmoc group, in particular, is a well-known protecting group in peptide synthesis, underscoring the potential applications of this compound in the development of bioactive molecules.

Recent studies have highlighted the versatility of this compound in various biochemical applications. For instance, researchers have explored its role in peptide synthesis, where the Fmoc group plays a critical role in protecting amino groups during the synthesis process. The compound's structure allows for precise control over the sequence and conformation of peptides, making it an invaluable tool in drug discovery and development. Furthermore, the presence of multiple acetamide groups enhances its solubility and stability, which are essential properties for therapeutic agents.

One of the most exciting developments involving this compound is its application in the design of bioconjugates. By leveraging its functional groups, scientists have successfully synthesized bioconjugates that target specific proteins or pathways in the body. These bioconjugates hold promise for use in diagnostics and therapeutics, particularly in the treatment of diseases such as cancer and inflammatory disorders. The ability to modify the compound's structure to suit specific biological targets has further expanded its utility in this domain.

In addition to its biochemical applications, this compound has also found use in materials science. Its unique structure enables the formation of self-assembled monolayers (SAMs) on various surfaces, which are highly sought after for their applications in nanotechnology and sensor development. Recent research has demonstrated that SAMs formed using this compound exhibit excellent stability and biocompatibility, making them ideal for use in biosensors and implantable devices.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the coupling of the Fmoc group to the butanamide moiety and subsequent acetylation reactions to introduce the acetamide functionalities. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern biochemical applications.

Looking ahead, there is significant potential for further exploration of this compound's properties and applications. Ongoing research is focused on understanding its interactions with biological systems at a molecular level, as well as developing novel synthetic routes to enhance its scalability. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing both basic and applied sciences.

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